molecular formula C4H8BrNO B1267511 2-Bromo-n,n-dimethylacetamide CAS No. 5468-77-9

2-Bromo-n,n-dimethylacetamide

Cat. No.: B1267511
CAS No.: 5468-77-9
M. Wt: 166.02 g/mol
InChI Key: QPIOVNJLOVNTMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-N,N-dimethylacetamide can be synthesized through a two-step process:

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and solvent concentrations are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N,N-dimethylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Bromo-N,N-dimethylacetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through nucleophilic substitution reactions.

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Properties : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
  • Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the alkylation of critical biomolecules, disrupting cellular functions and signaling pathways related to cell survival .

Antimicrobial Efficacy Study

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against common pathogens:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli
  • Results : The compound displayed potent antimicrobial activity with an MIC of 32 µg/mL for both bacterial strains.

Cancer Cell Line Analysis

A recent study focused on the effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer)
  • Findings : Treatment with concentrations as low as 10 µM resulted in significant reductions in cell viability, with mechanisms involving caspase activation and mitochondrial dysfunction being observed.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethylacetamide involves its role as a nucleophile in substitution reactions. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2-Bromoacetamide
  • 2-Chloro-N,N-dimethylacetamide
  • 2-Bromo-N,N-diethylacetamide
  • 2-Chloro-N-methylacetamide

Comparison: 2-Bromo-N,N-dimethylacetamide is unique due to its specific reactivity profile and stability. Compared to 2-Bromoacetamide, it has a higher molecular weight and different reactivity due to the presence of the dimethyl groups. Compared to 2-Chloro-N,N-dimethylacetamide, the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions .

Biological Activity

2-Bromo-N,N-dimethylacetamide (CAS No. 5468-77-9) is a compound of interest in various fields of chemical research, particularly due to its biological activity and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

This compound has the following chemical properties:

  • Molecular Formula : C₄H₈BrNO
  • Molecular Weight : 166.02 g/mol
  • Solubility : Very soluble in various solvents (14.5 mg/ml in water) .
  • Log P (Partition Coefficient) : Varies between 0.22 to 1.56 depending on the method used for calculation .
  • Bioavailability Score : 0.55, indicating moderate bioavailability .

Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor for specific biological targets:

  • Cryptosporidium Inhibition : A study explored its use in developing inhibitors against Cryptosporidium, a significant pathogen affecting gastrointestinal health. The compound was used in conjunction with K₂CO₃ to assess its efficacy, revealing promising anti-parasitic activity, although stability issues were noted in biological assays .
  • Regioselective Alkylation : The compound has been utilized as an alkylating agent in magnesium-catalyzed reactions, specifically for the regioselective alkylation of 3-substituted pyrazoles. This process demonstrated high regioselectivity and yields ranging from 44% to 90%, showcasing its utility in synthetic organic chemistry .

Case Study 1: Cryptosporidium PI(4)K Inhibitor EDI048

In a significant study on a gut-restricted PI(4)K inhibitor, EDI048, researchers incorporated this compound into their formulations. The compound was tested for its biological activity against Cryptosporidium and showed effective inhibition at low concentrations. However, the study also noted that while it exhibited anti-parasitic effects, it suffered from poor systemic exposure and stability .

Case Study 2: Synthesis of N-Alkylated Pyrazoles

In another application, this compound was employed as a key reagent in synthesizing N-alkylated pyrazoles through regioselective alkylation methods. The results indicated that the compound could facilitate reactions with high selectivity, providing valuable intermediates for further pharmaceutical development .

Table of Biological Activities

Activity TypeTargetResultReference
Anti-parasiticCryptosporidiumModerate efficacy with stability issues
Synthetic ReagentN-substituted pyrazolesHigh regioselectivity (76:24 to 99:1)
SolubilityWaterVery soluble (14.5 mg/ml)

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Bromo-N,N-dimethylacetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves bromination of N,N-dimethylacetamide using reagents like bromine or N-bromosuccinimide (NBS). Reaction parameters such as temperature (e.g., controlled cooling to avoid side reactions), solvent choice (e.g., DMA as a solvent ), and stoichiometric ratios are critical. For example, AK Scientific Inc. reports using anhydrous conditions and reagent-grade starting materials to achieve 97% purity .
  • Key Data :

ParameterValue/DescriptionSource
Purity97% (AK Scientific)
SolventN,N-dimethylacetamide

Q. What are the critical physical properties of this compound for experimental design?

  • Methodology : Density (1.395–1.5412 g/cm³), boiling point (196.3°C at 760 mmHg), and molecular weight (166.02 g/mol) are essential for solvent selection, reaction scaling, and purification . Discrepancies in reported density values (e.g., 1.395 vs. 1.5412 g/cm³) suggest variability in measurement conditions or impurities, necessitating verification via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. How does this compound function as a solvent or reagent in organic synthesis?

  • Methodology : Its low volatility (boiling point >190°C) and miscibility with polar aprotic solvents make it suitable for high-temperature reactions, such as esterifications or coupling reactions . For example, it facilitates cellulose dissolution in LiCl-DMAc systems for polymer functionalization .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Storage under inert gas (N₂/Ar) at 2–8°C prevents degradation . Toxicity studies indicate potential metabolic byproducts (e.g., urinary metabolites detected via LC-MS/MS), necessitating fume hood use and personal protective equipment (PPE) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology : ¹H NMR (e.g., δ 3.08 and 2.98 ppm for dimethyl groups) and X-ray crystallography (for crystal packing analysis) are standard . LC-MS/MS is preferred for metabolic studies to avoid thermal degradation artifacts common in GC .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways in bromoacetamide synthesis?

  • Methodology : Kinetic studies using differential scanning calorimetry (DSC) or in situ FT-IR can identify side reactions (e.g., over-bromination). For instance, maintaining temperatures below 70°C and using radical inhibitors (e.g., TEMPO) improves selectivity .

Q. How should researchers address contradictions in reported physicochemical data (e.g., density, boiling point)?

  • Methodology : Cross-validate data using independent techniques. For example, density discrepancies (1.395 vs. 1.5412 g/cm³ ) may arise from solvent impurities or polymorphic forms. Replicate measurements with calibrated equipment (e.g., digital densitometers) under controlled humidity/temperature .

Q. What role do solubility parameters play in designing DMAc/LiCl systems for cellulose dissolution?

  • Methodology : Hansen solubility parameters (HSPs) predict solvent compatibility. DMAc’s HSP (δD = 17.4, δP = 11.3, δH = 10.2 MPa¹/²) aligns with cellulose, enabling efficient dissolution. Deviations in HSP calculations (e.g., ionic liquid mixtures) require experimental validation via light scattering or viscometry .

Q. What are the metabolic pathways and long-term toxicity risks of this compound exposure?

  • Methodology : Biomarker identification via LC-MS/MS reveals urinary metabolites like S-(acetamidomethyl) glutathione conjugates. Epidemiological studies note insufficient exposure characterization in cancer risk assessments, highlighting the need for longitudinal biomonitoring .

Q. How do solvent impurities affect catalytic efficiency in reactions involving this compound?

  • Methodology : Trace water or residual LiCl in DMAc can alter reaction kinetics. For example, in cellulose esterification, anhydrous DMAc (99.8% purity) with 0.5% LiCl optimizes molecular weight distributions in gel permeation chromatography (GPC) .

Q. Data Contradictions and Resolution Strategies

  • Density Discrepancies : Compare measurement methods (e.g., pycnometry vs. computational models) and purity levels .
  • Toxicity Study Limitations : Address exposure misclassification in epidemiological data by integrating quantitative air monitoring and metabolite tracking .

Properties

IUPAC Name

2-bromo-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIOVNJLOVNTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280011
Record name 2-bromo-n,n-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5468-77-9
Record name 5468-77-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n,n-dimethylacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID90280011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N,N-dimethyl-acetamide
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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